N-7 Substituent Structural Differentiation: Isopropyl vs. Methallyl in Purine-2,6-dione DPP-IV Inhibitors
The most immediate structural comparator for CAS 577769-59-6 is the 7-(2-methyl-2-propenyl) analog CAS 797028-22-9, which retains the identical 8-{[benzyl(methyl)amino]methyl} substituent but replaces the N-7 isopropyl group with a methallyl moiety . In the broader DPP-IV inhibitor patent literature, the nature of the N-7 substituent (alkyl vs. alkenyl vs. alkynyl) is a critical determinant of both enzyme fit and metabolic stability [1]. However, a direct head-to-head comparison of DPP-IV inhibitory activity (Ki or IC50) between these two specific compounds has not been identified in the publicly available primary literature or patents as of 2026-04-30. The structural difference is quantifiable: CAS 577769-59-6 has a saturated branched isopropyl (C3H7) at N-7, while CAS 797028-22-9 has an unsaturated branched methallyl (C4H7) with an sp2 carbon, resulting in a molecular formula difference of C19H25N5O2 vs. C20H25N5O2 and a molecular weight difference of 355.43 vs. 367.46 g/mol . This distinction alters lipophilicity (predicted LogP difference ~0.5–0.8 units based on constitutional increments) and may influence CYP-mediated oxidation susceptibility, but experimentally verified differential bioactivity data remain absent.
| Evidence Dimension | N-7 substituent identity and derived molecular properties |
|---|---|
| Target Compound Data | N-7 = isopropyl; Molecular Formula = C19H25N5O2; MW = 355.43 g/mol |
| Comparator Or Baseline | CAS 797028-22-9: N-7 = 2-methyl-2-propenyl (methallyl); Molecular Formula = C20H25N5O2; MW = 367.46 g/mol |
| Quantified Difference | ΔMW = −12.03 g/mol; Δheavy atoms = −1 carbon; Δunsaturation = loss of one C=C bond; predicted ΔLogP ≈ −0.5 to −0.8 (lower lipophilicity for isopropyl) |
| Conditions | Structural comparison based on vendor-reported molecular formulas; biological activity data not available for either compound in public domain. |
Why This Matters
The isopropyl substituent confers distinct physicochemical properties (lower MW, lower lipophilicity) relative to the methallyl analog, which may translate into differential membrane permeability, metabolic stability, and DPP-IV binding kinetics—parameters that must be experimentally determined and cannot be inferred from class-level SAR alone.
- [1] EP1301187B1. Purine-2,6-diones which are inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV). European Patent Office, 2001. View Source
